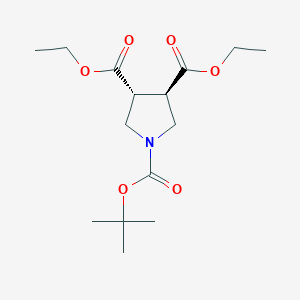
trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate
Overview
Description
trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate: is a chemical compound with the molecular formula C15H25NO6 and a molecular weight of 315.37 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with tert-butyl and diethyl groups, as well as three carboxylate groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Substitution Reactions: The tert-butyl and diethyl groups are introduced through substitution reactions using suitable alkylating agents.
Carboxylation: The carboxylate groups are added through carboxylation reactions, often using carbon dioxide or other carboxylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the tert-butyl and diethyl groups may be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or diethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkyl halides or other electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- cis-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate
- trans-1-Tert-butyl 3,4-dimethyl pyrrolidine-1,3,4-tricarboxylate
- trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3-dicarboxylate
Uniqueness:
- The presence of both tert-butyl and diethyl groups in the trans configuration provides unique steric and electronic properties.
- The three carboxylate groups offer multiple sites for chemical modification and functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O,4-O-diethyl (3R,4R)-pyrrolidine-1,3,4-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYELHUZMOHPV-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146425 | |
| Record name | 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595547-23-2 | |
| Record name | 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595547-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)
![7-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B6316626.png)
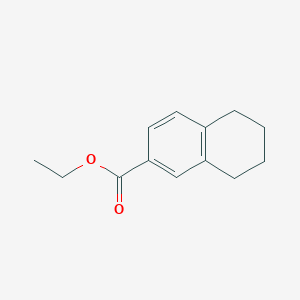


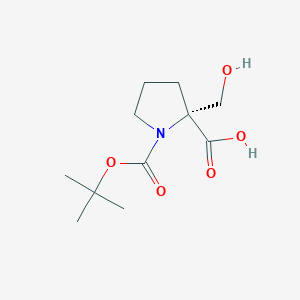
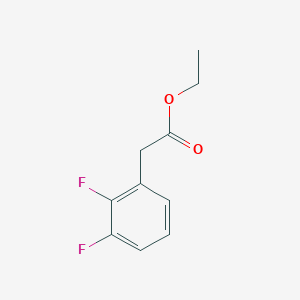
![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)
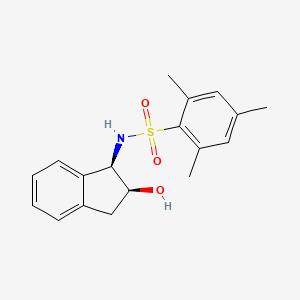
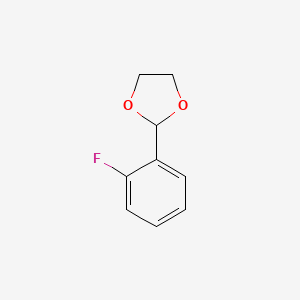
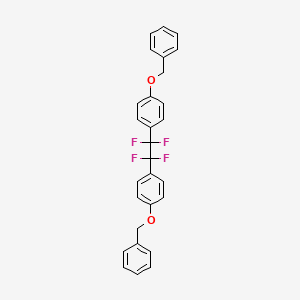
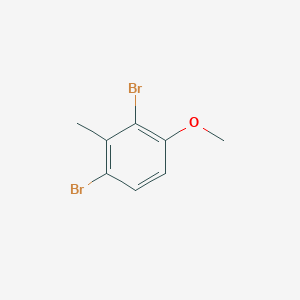
![(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)
